

# Quality control metrics for successful dNaM sequencing

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Compound of Interest

Compound Name: N-6-Methyl-2-deoxyadenosine

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# **Technical Support Center: dNaM Sequencing**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing successful DNA methylation (dNaM) sequencing experiments.

## Frequently Asked Questions (FAQs)

Q1: What are the critical quality control (QC) checkpoints for a dNaM sequencing workflow?

A successful dNaM sequencing experiment incorporates QC checks at three main stages: prelibrary preparation, post-library preparation, and post-sequencing.[1][2]

- Starting Material QC: Before preparing the sequencing library, it's crucial to assess the quantity, purity, and integrity of your starting DNA.[3][4]
- Library QC: After library construction, verify the library's size, concentration, and the absence of contaminants like adapter-dimers.[1][5]
- Sequencing & Analysis QC: After sequencing, raw data should be assessed for quality scores, yield, and error rates.[1][6] Specific to bisulfite sequencing, the efficiency of bisulfite conversion is a critical metric.[7][8]

Q2: What is bisulfite conversion and why is its efficiency important?



Bisulfite sequencing is a gold-standard method for DNA methylation analysis.[7][9] The process involves treating DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.[10][11][12] During subsequent PCR amplification, uracils are read as thymines.[11] The efficiency of this conversion is paramount; incomplete conversion can lead to the misinterpretation of unmethylated cytosines as methylated, resulting in false-positive methylation calls.[12][13][14] A high conversion rate (typically >99%) is essential for accurate methylation profiling.

Q3: How can I assess the quality of my raw sequencing data?

Tools like FastQC are commonly used to generate reports on sequencing data quality.[6][15] Key metrics to examine in these reports include:

- Per Base Sequence Quality (Phred Scores): This plot shows the quality score at each
  position in the read.[6][15] A Phred quality score (Q score) of 30 (Q30) is a widely accepted
  benchmark, indicating a 99.9% base call accuracy.[16] Quality scores often decrease
  towards the end of reads.[1][6]
- Per Base Sequence Content: For a random library, the lines for A, C, G, and T should be roughly parallel.[6] However, for bisulfite-treated DNA, a strong GC bias is expected and normal.[6]
- Sequence Duplication Levels: High levels of duplication can indicate PCR bias.[15]
- Overrepresented Sequences: This can help identify potential adapter contamination.[15][17]

# Troubleshooting Guides Problem 1: Low Bisulfite Conversion Rate (<99%)

Symptoms:

- Analysis of non-CpG cytosines shows a high percentage of remaining 'C's.
- Control lambda DNA (if spiked in) shows high methylation levels.[10]

Possible Causes & Solutions:



Cause	Recommended Solution
Poor DNA Quality	Ensure starting DNA is pure, with A260/280 ratios of 1.8–2.0 and A260/230 ratios > 2.0.[3] Contaminants can inhibit the conversion reaction.[18]
Incomplete Denaturation	Bisulfite conversion is most efficient on single- stranded DNA.[13] Ensure your protocol includes an effective denaturation step (either chemical or heat-based).[13] For GC-rich regions, consider increasing denaturation time or temperature.[19]
Suboptimal Reaction Conditions	Use fresh, high-purity sodium bisulfite.[19] Ensure the correct ratio of bisulfite to DNA is used, as low bisulfite or high DNA concentrations can lead to incomplete conversion.[13] Adhere to recommended incubation times and temperatures (typically 50°C-65°C).[19]
DNA Degradation	The harsh bisulfite treatment can degrade DNA.  [12][19] Start with high-quality, non-fragmented  DNA.[19] Using a kit with DNA protection  chemistry can minimize degradation and  improve conversion efficiency.[14]

### **Problem 2: Failed or Low-Yield Sequencing Run**

#### Symptoms:

- Low number of reads generated (low yield).[1]
- Low average quality scores (e.g., % > Q30 is below 70-80%).[6]
- High sequencing error rate.[6]

#### Possible Causes & Solutions:



Cause	Recommended Solution
Poor Library Quality	Assess the final library for adapter-dimers and correct size distribution using automated electrophoresis (e.g., Bioanalyzer).[1] Adapter-dimers can compete for sequencing clusters.
Inaccurate Library Quantification	Inaccurate quantification can lead to improper cluster density on the flow cell.[4] Use fluorometric methods (e.g., Qubit) or qPCR for more accurate quantification than spectrophotometry.[3][20]
Low DNA Input	Insufficient starting material can result in a low- yield library.[21] If input is limited, ensure your library preparation protocol is optimized for low- input samples.
Issues with Sequencing Instrument	A sudden drop in quality can indicate fluidics problems or other issues during the run.[2] Review the run metrics in the sequencing software (e.g., Illumina's SAV) for indicators like phasing/prephasing issues.[1][6]

## **Problem 3: Biased Methylation Results (M-Bias)**

#### Symptoms:

- The M-bias plot, which shows the average methylation level for each position in a read, is not flat.[7]
- Methylation levels are skewed at the beginning or end of reads.[7]

Possible Causes & Solutions:



Cause	Recommended Solution
End-Repair Artifacts	The end-repair step in library preparation can introduce biases, especially if unmethylated cytosines are used, which are then filled in and methylated.
Bisulfite Conversion Failure at Read Ends	Inefficient bisulfite conversion at the 5' end of reads can cause a bias.[7]
Adapter Contamination/Read-Through	Sequencing into the adapter sequence at the 3' end can cause a drop in quality and affect methylation calls.[6]
Solution:	Perform quality trimming of reads. Tools used for methylation analysis often have options to ignore a certain number of bases from the ends of reads to remove these biases before calculating methylation levels.

# Experimental Protocols & Workflows Protocol: Assessing Bisulfite Conversion Efficiency

A common method to empirically measure bisulfite conversion efficiency is to use an unmethylated control DNA, such as bacteriophage lambda DNA, which is spiked into the sample DNA before bisulfite treatment.[10]

- Spike-in: Add a known, small amount (e.g., 0.1-0.5%) of unmethylated lambda DNA to your genomic DNA sample before the bisulfite conversion step.
- Library Prep & Sequencing: Perform bisulfite conversion, library preparation, and sequencing as planned for your experimental samples.
- Alignment: After sequencing, align the reads to both your reference genome (e.g., human)
   and the lambda phage genome.
- Calculation: Isolate the reads that map to the lambda genome. Calculate the methylation level for all cytosines in the lambda genome. Since this DNA is unmethylated, any detected



methylation represents a failure of bisulfite conversion.

• Formula: Conversion Rate (%) = (1 - (Number of C's counted / (Number of C's counted + Number of T's counted))) \* 100 This calculation should be performed at cytosine positions in the lambda reference. A rate of >99% is considered successful.

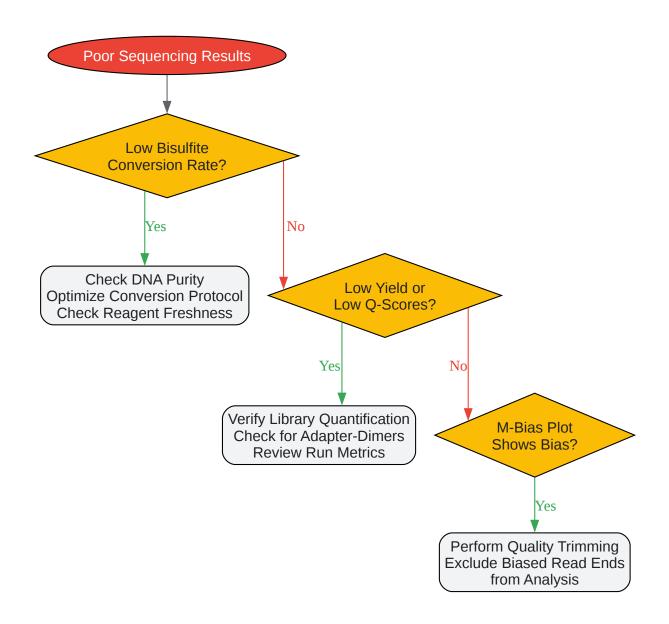
### **Workflow Diagrams**



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Caption: High-level dNaM sequencing workflow with integrated QC checkpoints.





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Caption: A logical troubleshooting flowchart for common dNaM sequencing issues.



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